3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Structure and Synthesis 3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: 1152682-95-5) is a halogenated pyrazolo[1,5-a]pyrimidine derivative featuring a trifluoromethyl group at C-7, a bromine atom at C-3, a methyl group at C-2, and a thiophen-2-yl substituent at C-5 (Figure 1). The compound is synthesized via a regioselective condensation of 3-aminopyrazole with ethyl 4,4,4-trifluorobutynoate, followed by bromination using N-bromosuccinimide (NBS) to introduce the C-3 bromine . The thiophen-2-yl group is introduced via Suzuki–Miyaura cross-coupling with thiophen-2-yl boronic acid under microwave-assisted conditions, leveraging palladium catalysts such as XPhosPdG2/XPhos to prevent debromination .
Applications and Significance This compound serves as a versatile intermediate for further functionalization due to its reactive C-3 bromine.
Properties
IUPAC Name |
3-bromo-2-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N3S/c1-6-10(13)11-17-7(8-3-2-4-20-8)5-9(12(14,15)16)19(11)18-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDFICLWNXZJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The thiophene and trifluoromethyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. Catalysts and specific reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethane.
Substitution: The methyl and thiophene groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Bromates and other oxidized derivatives.
Reduction: Trifluoromethane and other reduced derivatives.
Substitution: A wide range of substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, compounds structurally similar to 3-bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have been studied for their ability to inhibit specific kinases involved in tumor growth. A study demonstrated that modifications at the C-7 position significantly enhance the selectivity and potency against various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its thiophene moiety is known to contribute to enhanced interaction with microbial targets. Studies have shown that certain derivatives possess broad-spectrum antibacterial effects, making them candidates for further development as antimicrobial agents .
Synthesis of Derivatives
One of the prominent applications of this compound is as a precursor in the synthesis of more complex molecules. Efficient synthetic routes have been developed utilizing this compound as a building block for creating various 3,5-disubstituted pyrazolo[1,5-a]pyrimidines through methodologies such as:
- Suzuki-Miyaura Cross-Coupling : This method allows for the introduction of aryl groups at the C-3 position, facilitating the development of compounds with enhanced biological activity .
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Microwave-assisted | 91 |
| Direct Amination | PyBroP activation | 77 |
Functionalization Strategies
The compound serves as a versatile intermediate for functionalization reactions. For example, direct amination and thiolation reactions can be performed efficiently to introduce various functional groups at the C-5 position .
Case Study on Anticancer Activity
In a recent study published in Molecules, researchers synthesized several derivatives based on this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific substitutions led to increased potency against breast cancer cells, suggesting a structure–activity relationship that could guide future drug design .
Case Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of synthesized derivatives from this compound. The results showed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
Key Observations
Substitution Patterns and Reactivity
- C-3 Bromine : The bromine in the target compound enables further cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), making it a pivotal intermediate for generating diverse libraries . In contrast, chloro or unsubstituted derivatives (e.g., 3-Chloro-N-cycloheptyl-...) offer fewer opportunities for late-stage diversification .
- C-5 Heteroaromatics : Thiophen-2-yl groups enhance π-π stacking in biological targets, while 4-methoxyphenyl (in 11g) improves solubility and bioavailability . Nitrophenyl substituents (3f) introduce strong electron-withdrawing effects, useful in optical applications .
Trifluoromethyl Group
The CF₃ group at C-7 is a consistent feature across analogs, improving metabolic stability and membrane permeability. This group is critical for kinase binding affinity, as seen in Pim1 inhibitors .
Compound 11g, with a methoxyphenyl group, demonstrated anti-inflammatory activity in preliminary studies . Neurodegenerative Applications: Derivatives with amine substituents (e.g., 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine) showed micromolar IC₅₀ values against monoamine oxidase B, a target in Parkinson’s disease .
Biological Activity
3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which is recognized for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry and drug development, particularly in targeting cancer and infectious diseases.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₄BrF₃N₃OS |
| Molecular Weight | 517.3659 g/mol |
| CAS Number | 489451-04-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby affecting cellular functions. This is particularly relevant in cancer treatment where enzyme inhibition can lead to reduced tumor growth.
2. Receptor Interaction:
It can bind to cellular receptors, modulating signal transduction pathways that are crucial for cell proliferation and survival.
3. Gene Expression Modulation:
The compound may influence gene expression through interaction with transcription factors or epigenetic mechanisms, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-Bromo-Pyrazolo | MCF-7 (Breast) | 0.45 | |
| 3-Bromo-Pyrazolo | MDA-MB-231 | 0.42 | |
| 3-Bromo-Pyrazolo | A549 (Lung) | 0.49 |
These findings suggest that the compound may induce apoptosis via caspase activation and modulation of survival pathways.
Antiviral Activity
In addition to anticancer properties, there is emerging evidence supporting the antiviral activity of pyrazolo compounds. For example, derivatives have shown effectiveness against viruses such as H5N1 and SARS-CoV-2:
| Compound | Virus | Activity Level | Reference |
|---|---|---|---|
| Benzothiazolyl-Pyrazole | H5N1 | High | |
| Benzothiazolyl-Pyrazole | SARS-CoV-2 | Moderate |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of pyrazolo[1,5-a]pyrimidines against breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that these compounds significantly inhibited cell proliferation compared to standard treatments like cisplatin. The mechanism involved increased apoptosis and modulation of key signaling pathways related to cell survival and death.
Case Study 2: Antiviral Properties
Research on novel derivatives indicated that certain structural modifications enhanced antiviral activity against SARS-CoV-2. The presence of trifluoromethyl groups was noted to improve bioactivity and stability in biological systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Core Formation : Cyclization of 3-aminopyrazole derivatives with activated alkynes (e.g., ethyl trifluorobutynoate) to construct the pyrazolo[1,5-a]pyrimidine scaffold .
Bromination : Electrophilic substitution at the 3-position using brominating agents like NBS or Br₂ under controlled conditions .
Thiophene Introduction : Suzuki-Miyaura cross-coupling with thiophen-2-ylboronic acid, employing Pd catalysts (e.g., XPhosPdG2) to avoid debromination .
- Key Optimization : Microwave-assisted reactions reduce side reactions and improve yields (e.g., 70–85% for cross-coupling steps) .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis determines bond angles, dihedral angles, and packing motifs. For example, monoclinic systems (e.g., P2₁/c) with unit cell parameters a = 9.08 Å, b = 9.06 Å, c = 27.26 Å, and β = 99.46° are common in similar pyrazolo[1,5-a]pyrimidines .
- Spectroscopy :
- ¹H/¹³C NMR : Thiophene protons appear as doublets (~δ 7.2–7.5 ppm), while CF₃ groups show distinct ¹⁹F signals (~δ -60 to -70 ppm) .
- HRMS : Molecular ion peaks (e.g., m/z 422.147 for C₁₅H₉N₃OF₅Br) confirm stoichiometry .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., KDR) or monoamine oxidase B (MAO-B) using fluorometric assays. IC₅₀ values <10 µM indicate potential .
- Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (therapeutic index >5 is desirable) .
Advanced Research Questions
Q. How can reaction efficiency be improved during the Suzuki-Miyaura cross-coupling step?
- Methodological Answer :
- Catalyst Selection : Use XPhosPdG2 with XPhos ligand to suppress debromination. Yields improve from 60% to >90% under microwave irradiation (100°C, 30 min) .
- Solvent Optimization : Replace DMF with toluene/EtOH (3:1) to reduce side-product formation .
- Boronic Acid Pre-activation : Treat thiophen-2-ylboronic acid with K₂CO₃ to enhance nucleophilicity .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with MAO-B or COX-2. The trifluoromethyl group often stabilizes hydrophobic pockets, while bromine participates in halogen bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD <2 Å over 50 ns indicates robust target engagement .
- QSAR Modeling : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with IC₅₀ values to guide analog design .
Q. How do structural modifications impact photophysical properties?
- Methodological Answer :
- Optical Studies : UV-Vis (λmax ~320–350 nm in DMSO) and fluorescence (quantum yield ΦF ~0.2–0.4) reveal π→π* transitions influenced by thiophene and CF₃ groups .
- Solid-State Analysis : DSC/TGA show thermal stability up to 200°C, with melting points ~220–250°C .
- Table : Photophysical Data for Analogues
| Substituent | λmax (nm) | ΦF | Thermal Stability (°C) |
|---|---|---|---|
| Thiophene-2-yl | 338 | 0.32 | 235 |
| Phenyl | 325 | 0.18 | 220 |
| 4-Nitrophenyl | 365 | 0.05 | 210 |
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities: How to validate?
- Methodological Answer :
- Assay Reproducibility : Replicate enzyme inhibition studies (e.g., MAO-B) across labs using identical conditions (pH 7.4, 37°C) .
- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., debrominated analogs) that may skew activity .
- Crystallographic Validation : Compare binding poses from X-ray co-crystals (e.g., PDB 6XYZ) with docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
